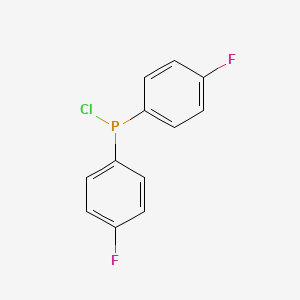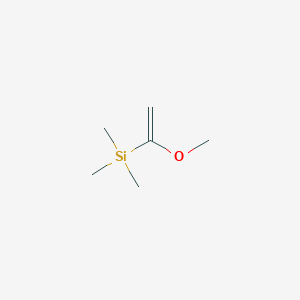
(1-Methoxyvinyl)trimethylsilane
Übersicht
Beschreibung
(1-Methoxyvinyl)trimethylsilane, also known as 1-Methoxy-1-(trimethylsilyl)ethylene, is a chemical compound with the empirical formula C6H14OSi . It has a molecular weight of 130.26 .
Synthesis Analysis
The synthesis of (1-Methoxyvinyl)trimethylsilane involves reaction conditions with tert-butyl lithium in tetrahydrofuran and pentane .Molecular Structure Analysis
The molecular structure of (1-Methoxyvinyl)trimethylsilane can be represented by the SMILES stringCOC(=C)Si(C)C . Physical And Chemical Properties Analysis
(1-Methoxyvinyl)trimethylsilane is a liquid . Its physical and chemical properties are not fully detailed in the search results.Wissenschaftliche Forschungsanwendungen
Surface Modification and Hydrophobicity
One notable application is in the modification of silanol-containing surfaces to achieve controlled hydrophobicity or super-hydrophobicity. This process involves the grafting of alkoxysilanes, including methoxysilanes like (1-Methoxyvinyl)trimethylsilane, onto surfaces, allowing for the tuning of surface properties. The treatment with these silanes leads to surfaces that can be made hydrophilic, hydrophobic, or even super-hydrophobic, based on the choice of modification agent and experimental conditions. This modification has potential applications in creating self-cleaning surfaces, enhancing liquid repellency, and in various coating technologies (García et al., 2007).
Electrolyte Solvents for Li-ion Batteries
Another important application of silane compounds, closely related to (1-Methoxyvinyl)trimethylsilane, is their use as non-aqueous electrolyte solvents in lithium-ion batteries. Silane molecules, due to their ability to dissolve various lithium salts efficiently, show great potential in enhancing the performance and longevity of lithium-ion batteries. This includes improving passivation films on graphite anodes and exhibiting high lithium-ion conductivities, which are crucial for the development of high-performance batteries (Amine et al., 2006).
Synthesis of α-Ketoamides
In the field of organic synthesis, (1-Methoxyvinyl)trimethylsilane-related compounds are used for the aminocarbonylation of acid chlorides to produce secondary α-ketoamides. This process utilizes carbamoylsilane containing methoxymethyl groups, highlighting the role of silane compounds in facilitating the synthesis of complex organic molecules through protecting group strategies and carbonylation reactions (Ma et al., 2016).
Dielectric Thin Films
Trimethylsilane-based processes are utilized for depositing dielectric thin films in semiconductor manufacturing, where (1-Methoxyvinyl)trimethylsilane plays a role in precursor formulations for plasma-enhanced chemical vapor deposition (PECVD). These applications are critical for producing low-permittivity dielectric materials used in advanced electronic devices, offering improved performance through reduced capacitance and power consumption (Loboda, 1999).
Chemical Vapor Deposition (CVD) for Silicon-containing Coatings
Lastly, the thermal decomposition of trimethyl(methoxy)silane-related compounds, induced by laser or other energy sources, serves as an efficient method for chemical vapor deposition of silicon-containing coatings. This technique is pivotal for creating protective coatings and thin films with specific properties, useful across electronics, optics, and surface protection applications (Pola et al., 1990).
Safety And Hazards
(1-Methoxyvinyl)trimethylsilane is classified as a highly flammable liquid and vapour (H225). It can cause serious eye irritation (H319). Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
1-methoxyethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHMMZNUMNBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399119 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxyvinyl)trimethylsilane | |
CAS RN |
79678-01-6 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methoxyvinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



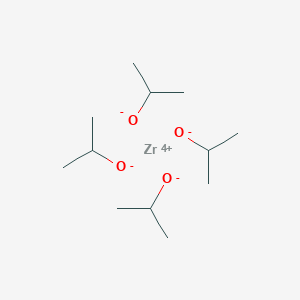
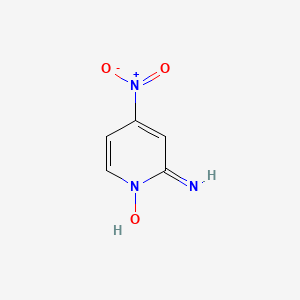
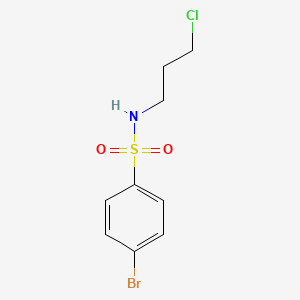
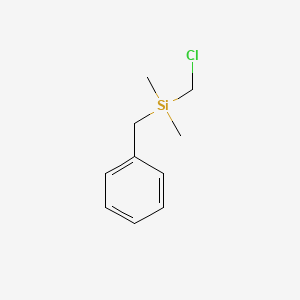
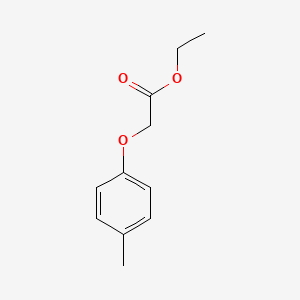
![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)
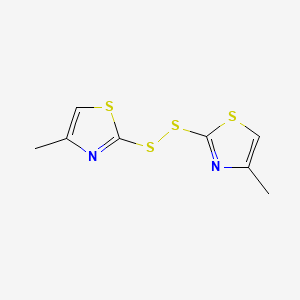
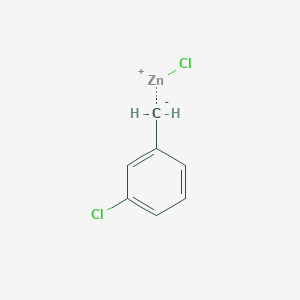
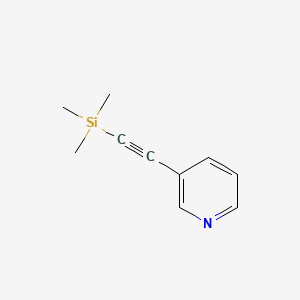
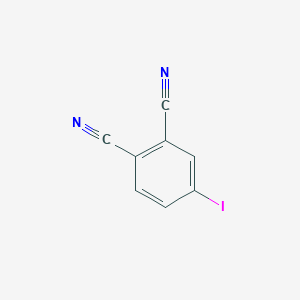
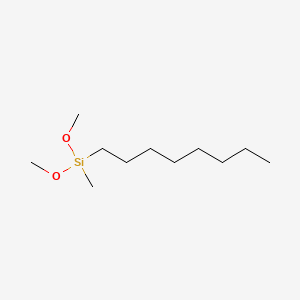
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)

